molecular formula C10H14Cl2N4 B2544203 1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride CAS No. 2228650-07-3

1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride

Cat. No.: B2544203
CAS No.: 2228650-07-3
M. Wt: 261.15
InChI Key: KMEIRWLSFAJPQW-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride ( 2228650-07-3) is a high-purity chemical hybrid compound of significant interest in antimicrobial and pharmaceutical research. This derivative combines a benzimidazole heterocycle, a privileged scaffold in medicinal chemistry, with an azetidine ring system. Benzimidazole derivatives are extensively investigated for their potent biological activities, particularly against resistant pathogens . They represent a key strategy in overcoming multi-drug resistant bacteria, such as the ESKAPE pathogens, by creating molecular hybrids that can impair resistance development . Recent research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole analogs has demonstrated excellent activity against challenging strains like Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis , with some compounds showing potent antibiofilm activity . The structural motif of connecting a benzimidazole to another pharmacophore, as seen in this compound, is a recognized approach for enhancing antibacterial efficacy and overcoming conventional antibiotic limitations . The azetidinone (β-lactam) component is a well-known class of broad-spectrum antibiotics, and its derivatives continue to be a focal point for the development of new therapeutic agents . This compound is supplied as the dihydrochloride salt to enhance solubility and is characterized by a molecular formula of C 10 H 14 Cl 2 N 4 and a molecular weight of 261.15 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)azetidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c11-7-5-14(6-7)10-12-8-3-1-2-4-9(8)13-10;;/h1-4,7H,5-6,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEIRWLSFAJPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring can be substituted with various functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents such as ethanol or dimethyl sulfoxide (DMSO).

Scientific Research Applications

1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine or Benzoimidazole Moieties

1-Benzhydrylazetidin-3-amine Hydrochloride
  • Molecular Formula : C₁₆H₁₈N₂·2HCl
  • Molecular Weight : 311.254 g/mol
  • Key Features : Contains a benzhydryl (diphenylmethyl) group attached to the azetidine ring instead of a benzoimidazole.
  • The benzhydryl group increases lipophilicity, which may affect membrane permeability compared to the target compound .
(1H-Benzo[d]imidazol-2-yl)methanamine Dihydrochloride
  • Molecular Formula : C₈H₁₁Cl₂N₃ (inferred from CAS 7757-21-3)
  • Molecular Weight : ~220.10 g/mol
  • Key Features : Retains the benzoimidazole core but replaces the azetidine ring with a simpler methanamine (CH₂NH₂) group.
  • The shorter linker may limit spatial interaction with enzymes or receptors .
1-(Azetidin-3-yl)-2-methyl-1H-imidazole Dihydrochloride
  • Molecular Formula : C₇H₁₃Cl₂N₃
  • Molecular Weight : 210.11 g/mol
  • Key Features : Substitutes benzoimidazole with a methylimidazole group.
  • Comparison : The methylimidazole moiety offers a less extensive aromatic system, reducing electronic delocalization. This simplification may lower thermal stability and alter solubility compared to the target compound .

Compounds with Related Pharmacological Scaffolds

Crystalline Forms of 1-((2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea Maleate
  • Key Features : Incorporates a six-membered piperidine ring instead of azetidine and includes a urea linker.
  • The urea group introduces hydrogen-bonding capacity, which could improve target affinity but may also increase molecular weight (unreported) and reduce solubility .
Chalcone-Benzoimidazole Hybrids (e.g., 1-(1H-Benzo[d]imidazol-2-yl)ethanone Derivatives)
  • Key Features : Feature α,β-unsaturated ketone bridges between benzoimidazole and aryl groups.
  • Comparison : The conjugated chalcone system enables redox activity and broader pharmacological applications (e.g., anticancer, antimicrobial). However, the absence of the azetidine amine limits hydrogen-bonding interactions critical for specific enzyme inhibition .
Table 1: Comparative Data for Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Highlights
Target Compound C₁₀H₁₂Cl₂N₄ 275.14 (calculated) Benzoimidazole + azetidine dihydrochloride Claisen-Schmidt condensation
1-Benzhydrylazetidin-3-amine Hydrochloride C₁₆H₁₈N₂·2HCl 311.25 Azetidine + benzhydryl N/A
Chalcone-Benzoimidazole Hybrid C₁₅H₁₁N₃O 249.27 Benzoimidazole + α,β-unsaturated ketone Aldol condensation
Key Observations :
  • Solubility : The dihydrochloride salt improves water solubility over neutral analogues like chalcone hybrids.
  • Synthetic Complexity : The target compound requires multi-step synthesis (e.g., oxidation, condensation), whereas simpler analogues like (1H-benzoimidazol-2-yl)methanamine are more straightforward to prepare .

Biological Activity

1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various diseases, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The compound features a benzimidazole moiety, which is known for its biological significance, particularly in anticancer and antimicrobial activities. The azetidine ring contributes to its pharmacokinetic properties, enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzimidazole structure exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and repair.

  • Case Study : A study evaluated a series of 1H-benzimidazole derivatives against 60 human cancer cell lines at the National Cancer Institute. Among them, compounds with similar structures to this compound displayed promising growth inhibition rates, with some achieving IC50 values comparable to established chemotherapeutics like camptothecin .
CompoundIC50 (µM)Target
12b16Hu Topo I
Camptothecin~20Hu Topo I

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. In particular, the compound has shown activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A screening of various benzimidazole derivatives indicated that some exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Staphylococcus aureus and Enterococcus faecalis .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Enterococcus faecalis2
Escherichia coli>64

The mechanism through which this compound exerts its effects is multifaceted:

  • Topoisomerase Inhibition : The compound interferes with DNA topoisomerases, leading to DNA damage and subsequent cancer cell apoptosis.
  • DNA Binding : Studies utilizing UV absorption and fluorescence spectroscopy have shown that the compound can bind to DNA, stabilizing certain structures that may inhibit replication .
  • Cell Cycle Arrest : Flow cytometric analyses reveal that treatment with this compound can induce G2/M phase arrest in cancer cells, indicating a disruption in normal cell cycle progression due to DNA damage .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, benzimidazole cores are first generated via condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., carbon disulfide or aldehydes), followed by functionalization of the azetidine ring. Intermediates like 2-hydrazinyl-1H-benzo[d]imidazole are characterized using IR spectroscopy (e.g., S-H stretches at ~2634 cm⁻¹, N-H stretches at ~3395 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic protons at δ6.5–8.5 ppm, azetidine CH₂ signals at δ3.0–4.0 ppm). Elemental analysis (deviation ≤ ±0.4%) and mass spectrometry (ESI-MS) confirm molecular formulas .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Purity is assessed via HPLC (e.g., C18 column, acetonitrile/water gradient). Structural validation employs X-ray crystallography (using programs like SHELXL for refinement) to resolve bond lengths and angles, particularly for the azetidine ring and benzimidazole moiety. Spectroscopic consistency across IR, NMR, and high-resolution mass spectrometry (HRMS) is critical to rule out byproducts .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store as a hydrochloride salt in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). Stability tests via thermogravimetric analysis (TGA) and accelerated degradation studies (40°C/75% RH for 4 weeks) confirm no significant decomposition. Reconstitution in anhydrous DMSO (≤1% water) is advised for biological assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the azetidine ring functionalization step?

  • Methodological Answer : Yield optimization involves screening catalysts (e.g., CuI for coupling reactions), solvents (DMF vs. THF), and temperatures (60–100°C). For example, copper-catalyzed three-component reactions with sulfonyl azides and terminal alkynes improve regioselectivity. Reaction progress is monitored via TLC and in-situ FTIR to detect intermediate imine formations. Yields >75% are achievable with stoichiometric control (1:1.2 molar ratio of benzimidazole to azetidine precursors) .

Q. What strategies resolve contradictions in NMR data for proton assignment in the azetidine ring?

  • Methodological Answer : Ambiguities arise from overlapping CH₂ signals in the azetidine ring. Use 2D NMR techniques :

  • HSQC correlates ¹H (δ3.5–4.0 ppm) with ¹³C (δ45–55 ppm) for CH₂ groups.
  • NOESY identifies spatial proximity between azetidine protons and benzimidazole aromatic protons.
  • Variable-temperature NMR (e.g., 298K vs. 323K) reduces signal broadening caused by ring puckering .

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

  • Methodological Answer : The benzimidazole moiety often targets enzymes (e.g., kinases, cytochrome P450) or DNA. Assays include:

  • Fluorescence polarization for DNA-binding affinity.
  • Surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with purified proteins.
  • Cellular thermal shift assay (CETSA) to confirm target engagement in lysates. For antimicrobial studies, MIC/MBC assays (e.g., 15.62–31.25 µg/mL against S. aureus) and ergosterol inhibition tests (for antifungal activity) are standard .

Q. What crystallographic challenges arise in resolving the compound’s salt form, and how are they addressed?

  • Methodological Answer : The dihydrochloride salt introduces disorder in counterion positioning. Strategies include:

  • High-resolution synchrotron XRD (λ = 0.7–1.0 Å) to enhance data quality.
  • DFT-based refinement (e.g., in SHELXL) to model hydrogen bonds between NH₃⁺ and Cl⁻.
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H···Cl, C–H···π) to validate packing efficiency .

Contradiction Analysis & Troubleshooting

Q. Discrepancies in biological activity between in vitro and cellular assays: How to investigate?

  • Methodological Answer : In vitro-to-cell discrepancies may stem from poor membrane permeability or efflux pump activity. Address via:

  • LogP determination (e.g., shake-flask method; optimal range 1–3).
  • P-glycoprotein inhibition assays (e.g., with verapamil).
  • Intracellular concentration measurement (LC-MS/MS after cell lysis) .

Q. Conflicting SAR Why do minor structural changes drastically alter activity?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map steric/electronic effects. For example:

  • Azetidine ring puckering alters binding pocket compatibility.
  • Benzimidazole N-alkylation modulates π-π stacking with aromatic residues.
    Validate hypotheses via alanine scanning mutagenesis of target proteins .

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